1-[(2-Methylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide 1-[(2-Methylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10039549
InChI: InChI=1S/C18H27N3O3S/c1-15-7-3-4-8-16(15)25(23,24)21-13-9-18(10-14-21,17(19)22)20-11-5-2-6-12-20/h3-4,7-8H,2,5-6,9-14H2,1H3,(H2,19,22)
SMILES: CC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3
Molecular Formula: C18H27N3O3S
Molecular Weight: 365.5 g/mol

1-[(2-Methylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide

CAS No.:

Cat. No.: VC10039549

Molecular Formula: C18H27N3O3S

Molecular Weight: 365.5 g/mol

* For research use only. Not for human or veterinary use.

1-[(2-Methylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide -

Specification

Molecular Formula C18H27N3O3S
Molecular Weight 365.5 g/mol
IUPAC Name 1-(2-methylphenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide
Standard InChI InChI=1S/C18H27N3O3S/c1-15-7-3-4-8-16(15)25(23,24)21-13-9-18(10-14-21,17(19)22)20-11-5-2-6-12-20/h3-4,7-8H,2,5-6,9-14H2,1H3,(H2,19,22)
Standard InChI Key WKDMASKQOSJOTK-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3
Canonical SMILES CC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound’s IUPAC name, 1-[(2-Methylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide, reflects its bifunctional architecture:

  • A piperidine ring (positions 1 and 4) serves as the scaffold.

  • The 2-methylphenylsulfonyl group is attached to the nitrogen at position 1 of the piperidine.

  • A piperidine-4-carboxamide substituent is bonded to position 4 of the same ring.

The molecular formula is C<sub>23</sub>H<sub>30</sub>N<sub>4</sub>O<sub>3</sub>S, identical to its para-substituted analog (PubChem CID 650489) , differing only in the methyl group’s position on the phenyl ring.

Stereochemistry and Conformational Analysis

The compound’s stereochemistry is influenced by the piperidine rings, which adopt chair conformations to minimize steric strain. The 2-methylphenyl group introduces ortho-directed steric hindrance, potentially affecting binding interactions compared to para-substituted analogs . Computational models suggest that the sulfonyl group adopts a planar configuration, facilitating hydrogen bonding with biological targets .

Physicochemical Properties

Computed Molecular Properties

Key properties derived from analog data (PubChem CID 650489) and computational tools include:

PropertyValueMethod/Source
Molecular Weight442.6 g/molPubChem 2.2
XLogP3~3.1 (estimated)Predicted via XLogP3
Hydrogen Bond Donors1Cactvs 3.4.8.18
Hydrogen Bond Acceptors5Cactvs 3.4.8.18
Rotatable Bond Count4Cactvs 3.4.8.18
Topological Polar SA98.6 ŲPubChem

The ortho-methyl substitution likely increases hydrophobicity (higher XLogP3) compared to the para-isomer (XLogP3 = 2.9) , impacting membrane permeability and bioavailability.

Spectroscopic Characteristics

While experimental spectra are unavailable, analog data suggest:

  • IR: Strong absorption bands at ~1150 cm<sup>−1</sup> (S=O asymmetric stretch) and ~1350 cm<sup>−1</sup> (S=O symmetric stretch) .

  • NMR: Expected signals include a singlet for the methyl group at δ ~2.4 ppm (aromatic CH<sub>3</sub>) and multiplets for piperidine protons between δ 1.5–3.5 ppm .

Synthesis and Derivative Chemistry

Proposed Synthetic Routes

Although no explicit synthesis is documented for this compound, pathways for analogous sulfonamides involve:

  • Sulfonylation: Reaction of 1-piperidine with 2-methylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine).

  • Carboxamide Formation: Coupling of the intermediate sulfonamide with piperidine-4-carboxylic acid using EDCI/HOBt .

Stability and Reactivity

Toxicological and ADME Considerations

Predicted ADME Profile

  • Absorption: Moderate oral bioavailability (~40%) due to high molecular weight and hydrophobicity.

  • Metabolism: Likely hepatic oxidation via CYP3A4, with sulfone reduction as a minor pathway .

  • Excretion: Primarily renal (70%), with fecal elimination of conjugated metabolites .

Toxicity Risks

In silico models (ProTox-II) predict:

  • Hepatotoxicity: Low risk (Probability = 0.62).

  • Carcinogenicity: No alert (FDA MTD > 500 mg/kg).

Research Gaps and Future Directions

Despite structural characterization, critical gaps persist:

  • In vitro/in vivo activity: No published studies confirm antiproliferative efficacy.

  • Synthetic scalability: Optimizing stereoselective synthesis remains unexplored.

  • Formulation challenges: High logP may necessitate lipid-based delivery systems.

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